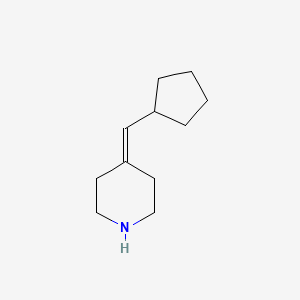

4-(Cyclopentylmethylidene)piperidine

Description

Propriétés

IUPAC Name |

4-(cyclopentylmethylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJXLNBKVMMAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- Benzylamine and methyl acrylate are commonly used as starting materials for related piperidine derivatives synthesis, providing a cost-effective and readily available source for ring construction via 1,4-addition and Dieckmann condensation reactions.

- The intermediate 1-benzyl-4-piperidone is a crucial precursor, synthesized through controlled base-mediated condensation and subsequent hydrolysis/decarboxylation steps.

Stepwise Synthetic Route (Based on Patent CN1583742A)

The preparation involves a multistep synthetic sequence:

| Step | Reaction Description | Conditions | Key Notes |

|---|---|---|---|

| A | 1,4-Addition of methyl acrylate to benzylamine to form N,N-bis(β-methyl propionate)benzylamine | Slow addition under stirring in methanol | Mild conditions, high yield |

| B | Dieckmann condensation and hydrolysis to form 1-benzyl-4-keto-3-piperidine acid methyl ester | Reflux in toluene/methanol with sodium, followed by pH adjustment and extraction | Controlled reflux and pH critical |

| C | Reduction of 1-benzyl-4-piperidyl tetrahydropyridine intermediate | Use of suitable reducing agents | Conversion to 1-benzyl-4-piperidinylpiperidine |

| D | Hydrogenolysis to remove benzyl protecting group, yielding 4-piperidinylpiperidine | 10% Pd/C catalyst, toluene solvent, 110-120°C, 20 kg/cm² H₂ pressure, 2-5 hours | Industrially scalable, mild reaction conditions |

This route emphasizes the use of inexpensive and accessible reagents, moderate temperatures, and pressures, and avoids complex equipment, making it suitable for industrial production.

Introduction of the Cyclopentylmethylidene Group

- The installation of a methylene or substituted methylene group at the 4-position of piperidine rings is often achieved via Wittig olefination of 4-piperidones. For example, 4-piperidone intermediates can be converted to 4-methylene derivatives by reaction with appropriate phosphonium ylides.

- The cyclopentylmethylidene substituent can be introduced by using cyclopentylmethylidene phosphonium salts or related reagents in the Wittig reaction, allowing selective formation of the exocyclic double bond at the 4-position.

Kinetic Resolution and Enantioselective Considerations

- Research shows that 2-aryl-4-methylenepiperidines can undergo kinetic resolution via asymmetric deprotonation, allowing access to enantiomerically enriched 4-substituted piperidines.

- Although this study focuses on aryl substituents, similar principles may apply to cyclopentylmethylidene derivatives, providing routes for chiral synthesis if needed.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Toluene, methanol, benzene | Choice depends on step; toluene common in hydrogenolysis |

| Temperature | 110-120°C for hydrogenolysis; reflux for condensation | Moderate heating ensures reaction progress without decomposition |

| Pressure | 20 kg/cm² H₂ for hydrogenolysis | High pressure enhances hydrogenation efficiency |

| Catalyst | 10% or 5% Pd/C | Effective for hydrogenolysis of benzyl protecting groups |

| Reaction Time | 2-5 hours for hydrogenolysis; 5 hours reflux for condensation | Sufficient to drive reactions to completion |

Purification and Isolation

- After hydrogenolysis, the reaction mixture is cooled, catalyst filtered off, and solvent evaporated under reduced pressure.

- The residue is dissolved in an organic solvent (e.g., anhydrous ether), and hydrogen chloride gas is bubbled through to precipitate the dihydrochloride salt of 4-piperidinylpiperidine, which is then filtered and recrystallized from ethanol-ether mixtures to yield a pure product.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | N,N-bis(β-methyl propionate)benzylamine | 1,4-Addition | Benzylamine, methyl acrylate, methanol | High yield, mild |

| 2 | 1-benzyl-4-keto-3-piperidine acid methyl ester | Dieckmann condensation, hydrolysis | Sodium, toluene/methanol reflux | Controlled pH essential |

| 3 | 1-benzyl-4-piperidinylpiperidine | Reduction | Suitable reducing agent | Intermediate for hydrogenolysis |

| 4 | 4-piperidinylpiperidine dihydrochloride | Hydrogenolysis, salt formation | Pd/C, toluene, H₂, HCl gas | 159 g isolated from 200 g precursor |

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyclopentylmethylidene)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted piperidine compounds.

Applications De Recherche Scientifique

Chemistry

4-(Cyclopentylmethylidene)piperidine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Producing ketones or carboxylic acids.

- Reduction: Leading to saturated derivatives.

- Substitution: Acting as a nucleophile in reactions with halogenated compounds.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Hydrogen gas with palladium on carbon | Saturated derivatives |

| Substitution | Halogenated compounds | Various substituted piperidine compounds |

Biology

The compound has shown significant potential in biological research, particularly for its antimicrobial and anticancer properties:

- Antimicrobial Activity: It has demonstrated effectiveness against pathogens such as Candida albicans, inhibiting hyphal transition and biofilm formation, leading to cell death.

- Anticancer Properties: Studies indicate that it modulates key signaling pathways associated with cancer progression (e.g., NF-κB and PI3K/Akt pathways), which are critical targets for therapeutic intervention. In vitro studies have shown that it can induce apoptosis in cancer cell lines .

Medicine

Research is ongoing into the therapeutic potential of 4-(Cyclopentylmethylidene)piperidine for various diseases:

- HIV Treatment Potential: Similar piperidine derivatives have been explored as CCR5 inhibitors, blocking HIV entry into host cells. Some derivatives exhibit IC₅₀ values comparable to established drugs like maraviroc .

- Cancer Research: The compound's ability to inhibit cancer cell lines has been linked to its interaction with topoisomerase IIα, an enzyme crucial for DNA replication and repair .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of various piperidine derivatives, including 4-(Cyclopentylmethylidene)piperidine. The results indicated significant activity against Candida albicans, disrupting biofilm formation and inducing cellular distortion.

Anticancer Properties Evaluation

In vitro studies demonstrated that this compound inhibited growth in several cancer cell lines (e.g., HCT116 for colon cancer) more effectively than standard chemotherapeutic agents like 5-fluorouracil. The mechanism involved apoptosis induction through modulation of critical survival pathways .

Industrial Applications

In industry, 4-(Cyclopentylmethylidene)piperidine is utilized in the production of specialty chemicals and serves as a catalyst in certain industrial processes. Its unique chemical properties make it valuable for developing materials with specific characteristics.

Mécanisme D'action

The mechanism of action of 4-(Cyclopentylmethylidene)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells.

Comparaison Avec Des Composés Similaires

Key Observations:

- Piperidine vs. Morpholine/Piperazine : The piperidine ring is critical for EP2 receptor potentiation in benzamide derivatives, but morpholine is superior in trisubstituted pyrimidines, highlighting scaffold-dependent SAR .

- Steric Effects : Piperidine’s lower steric hindrance compared to diethylamine favors nucleophilic substitution at the 4-position (80:20 isomer ratio) . The cyclopentylmethylidene group in 4-(Cyclopentylmethylidene)piperidine may similarly influence reactivity or target binding.

- Electron-Withdrawing Groups : Para-fluorobenzamide in 2-piperidinyl phenyl benzamides enhances EP2 activity, whereas meta/ortho substitutions reduce potency .

Key Observations:

- Boc Protection/Deprotection : Widely used for piperidine amine functionalization (e.g., P2X3R modulators) .

- Borane Reduction : Critical for converting amides to amines in opioid antagonists (e.g., AT-076 synthesis) .

Target-Specific SAR Insights

- Leishmanicidal Activity : Small structural changes (e.g., chloro or hydroxyl groups) in benzimidazolinyl piperidines drastically alter IC₅₀ values .

- Receptor Potentiation : Piperidine’s nitrogen geometry and basicity are vital for EP2 receptor interactions; bulkier substituents (e.g., cyclopentylmethylidene) may hinder binding .

- Enzyme Inhibition : Piperidine rings in reversible inhibitors form hydrogen bonds with residues like D555 in amine oxidases, suggesting similar interactions for cyclopentylmethylidene analogs .

Activité Biologique

4-(Cyclopentylmethylidene)piperidine is an organic compound categorized under piperidine derivatives, notable for its unique structural configuration that includes a cyclopentylmethylidene group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N

- CAS Number : 1507647-31-5

- Molecular Weight : 173.25 g/mol

The compound features a six-membered piperidine ring with a cyclopentylmethylidene substituent, which significantly influences its chemical reactivity and biological activity.

The biological activity of 4-(Cyclopentylmethylidene)piperidine is primarily linked to its interactions with various biological targets:

- Antimicrobial Activity : Piperidine derivatives have demonstrated the ability to inhibit the growth of several pathogens, including fungi such as Candida albicans. They disrupt biofilm formation and induce cellular distortion, leading to cell death.

- Cancer Research : The compound is implicated in modulating key signaling pathways associated with cancer progression, notably the NF-κB and PI3K/Akt pathways. These pathways are crucial for cellular proliferation and survival, making them significant targets for anticancer therapies.

- HIV Treatment Potential : Similar piperidine derivatives have been explored for their efficacy as CCR5 inhibitors, which are vital in blocking HIV entry into host cells. For instance, derivatives designed based on a 'Y shape' pharmacophore model showed promising inhibitory activities against CCR5 receptors .

Pharmacokinetics

Research indicates that piperidine derivatives exhibit favorable pharmacokinetic profiles, enhancing their bioavailability. These properties are essential for therapeutic applications, ensuring effective concentrations at target sites within biological systems.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various piperidine derivatives found that 4-(Cyclopentylmethylidene)piperidine exhibited significant activity against Candida albicans, with mechanisms involving the inhibition of hyphal transition and biofilm formation.

Anticancer Properties

In vitro studies have shown that compounds similar to 4-(Cyclopentylmethylidene)piperidine can inhibit cancer cell lines by inducing apoptosis through modulation of the NF-κB pathway. This pathway is often activated in cancer cells to promote survival and proliferation, thus targeting it could lead to effective cancer treatments.

HIV Inhibition Studies

A series of novel piperidine derivatives were synthesized and tested for their antiviral activity against HIV-1. Compounds were evaluated using a single-cycle assay, revealing IC₅₀ values comparable to established drugs like maraviroc, suggesting potential for development as HIV therapeutics .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring | Basic amine properties |

| Pyridine | Aromatic nitrogen-containing | Limited biological activity |

| Piperazine | Two nitrogen atoms | Broader spectrum of pharmacological effects |

| 4-(Cyclopentylmethylidene)piperidine | Cyclopentyl substituent | Antimicrobial, anticancer, HIV inhibition |

4-(Cyclopentylmethylidene)piperidine stands out due to its unique cyclopentylmethylidene group, which enhances its biological activities compared to simpler piperidine structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(Cyclopentylmethylidene)piperidine, and how can reaction conditions be optimized?

- Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-substituted piperidines can be prepared by reacting piperidine with cyclopentylmethyl halides or ketones under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization involves monitoring reaction temperature (e.g., 0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of 4-(Cyclopentylmethylidene)piperidine?

- Analytical Workflow :

- Chromatography : Use HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~1.5–2.0 ppm for cyclopentyl CH₂ groups) and FT-IR (C-N stretch ~1,250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (expected [M+H]⁺ ~208.2 g/mol) .

Q. What safety protocols are critical during the handling of 4-(Cyclopentylmethylidene)piperidine?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to mitigate inhalation risks (STOT SE 3, H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of 4-(Cyclopentylmethylidene)piperidine derivatives?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding affinity to target receptors (e.g., serotonin or dopamine receptors) based on piperidine’s conformational flexibility .

- QSAR Analysis : Corrogate substituent effects (e.g., cyclopentyl group bulkiness) with bioactivity using MOE or Schrödinger Suite .

- ADMET Prediction : SwissADME or pkCSM to estimate permeability (LogP ~2.5) and cytochrome P450 interactions .

Q. What strategies resolve contradictions in bioactivity data for piperidine derivatives?

- Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., µM vs. mM ranges):

- Experimental Replication : Validate assays with positive controls (e.g., known receptor antagonists) .

- Solubility Adjustments : Optimize DMSO concentration (<1%) to prevent compound aggregation .

- Orthogonal Assays : Cross-validate via SPR (surface plasmon resonance) and cell-based calcium flux assays .

Q. How can structural modifications enhance the metabolic stability of 4-(Cyclopentylmethylidene)piperidine?

- Design Principles :

- Cyclopentyl Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Piperidine Ring Rigidity : Replace flexible CH₂ groups with sp³-hybridized carbons to hinder enzymatic cleavage .

- Prodrug Approaches : Synthesize ester or phosphate derivatives to improve oral bioavailability .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates during multi-step synthesis?

- Workflow :

- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress .

- In-line IR Spectroscopy : Detect carbonyl intermediates (e.g., ketones at ~1,700 cm⁻¹) in real time .

- High-Resolution MS : Confirm intermediate masses (e.g., [M+Na]⁺) with <2 ppm error .

Q. How do researchers mitigate batch-to-batch variability in piperidine derivative synthesis?

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.